High CO₂ Uptake at Ambient Temperature in a Cu‑MOF Derived from 5‑(1H‑Tetrazol‑1‑yl)isophthalic Acid
The desolvated Cu(II) MOF [CuL] (1a) built from 5‑(1H‑tetrazol‑1‑yl)isophthalic acid adsorbs CO₂ with an exceptionally high capacity at room temperature. At 298 K and 1 atm, 1a uptakes 4.95 mmol/g (111 cm³/g STP) of CO₂, which is substantially higher than the CH₄ uptake of 1.03 mmol/g (23 cm³/g STP) under identical conditions [1]. The resulting CO₂/CH₄ selectivity ratio of approximately 4.8 at 298 K is a direct consequence of the ligand’s N‑rich tetrazole sites and the pore architecture of the MOF.
| Evidence Dimension | CO₂ vs. CH₄ adsorption capacity at 298 K and 1 atm |
|---|---|
| Target Compound Data | CO₂: 4.95 mmol/g (111 cm³/g); CH₄: 1.03 mmol/g (23 cm³/g) |
| Comparator Or Baseline | Same MOF [CuL] (1a) evaluated for both gases |
| Quantified Difference | CO₂ uptake is 4.8× higher than CH₄ uptake |
| Conditions | Desolvated [CuL] (1a), 298 K, 1 atm, volumetric gas sorption (Micromeritics ASAP2020M) |
Why This Matters
The high CO₂ capacity at room temperature distinguishes this MOF from many isophthalate‑based analogs, making the linker a strategic choice for post‑combustion CO₂ capture or natural gas sweetening applications.
- [1] Zhang S.-M., Chang Z., Hu T.-L., Bu X.-H. New Three-Dimensional Porous Metal Organic Framework with Tetrazole Functionalized Aromatic Carboxylic Acid: Synthesis, Structure, and Gas Adsorption Properties. Inorg. Chem. 2010, 49, 11581–11586. (Table 1) View Source
